molecular formula C11H9BrN2O2 B2497823 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2092024-14-9

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2497823
CAS No.: 2092024-14-9
M. Wt: 281.109
InChI Key: CXSKSDRGWHBMHJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromine atom at the 4th position and a methoxyphenyl group at the 2nd position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 2-(2-methoxyphenyl)hydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-(2-methoxyphenyl)pyridazin-3(2H)-one and 4-thio-2-(2-methoxyphenyl)pyridazin-3(2H)-one.

    Oxidation Reactions: Products include 4-bromo-2-(2-hydroxyphenyl)pyridazin-3(2H)-one and 4-bromo-2-(2-formylphenyl)pyridazin-3(2H)-one.

    Reduction Reactions: Products include 4-bromo-2-(2-methoxyphenyl)dihydropyridazin-3(2H)-one.

Scientific Research Applications

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the alteration of cell signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as:

    4-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    2-(2-Methoxyphenyl)pyridazin-3(2H)-one: Lacks the bromine atom, leading to different substitution reactions and applications.

    4-Chloro-2-(2-methoxyphenyl)pyridazin-3(2H)-one:

Properties

IUPAC Name

4-bromo-2-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)8(12)6-7-13-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSKSDRGWHBMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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